Pubchem_23588773

Description

PubChem Compound ID (CID) 23588773 is a unique chemical structure archived in the PubChem Compound database, which aggregates standardized chemical information from diverse sources, including academic publications, patents, and bioassay repositories . As part of PubChem’s mission to provide free and accessible chemical data, CID 23588773 is associated with metadata such as molecular formulas, structural descriptors (e.g., SMILES, InChI), and cross-references to biological assays (AIDs), literature (PubMed IDs), and related substances .

The compound’s structural identity is derived from the PubChem Substance database, where raw data from contributors are standardized to eliminate redundancies and ensure consistency . CID 23588773 may have synonyms, trade names, or registry numbers (e.g., CAS numbers) linked to its chemical structure, which are accessible via the Compound Summary page . If the compound meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, etc.), it also has computationally generated 3-D conformers for shape-based analyses .

Properties

CAS No. |

64212-28-8 |

|---|---|

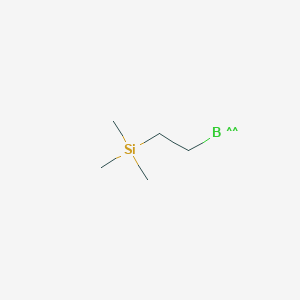

Molecular Formula |

C5H13BSi |

Molecular Weight |

112.06 g/mol |

InChI |

InChI=1S/C5H13BSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |

InChI Key |

QCTRVHCNASQQEI-UHFFFAOYSA-N |

Canonical SMILES |

[B]CC[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Tributyltin hydride can be synthesized through several methods:

Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane[ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ]

Reduction of Tributyltin Chloride: Another method involves the reduction of tributyltin chloride with lithium aluminium hydride.

Chemical Reactions Analysis

Tributyltin hydride undergoes various types of chemical reactions:

Radical Reactions: It is commonly used in radical reactions where it acts as a hydrogen donor.

Hydrostannylation Reactions: It is also used in hydrostannylation reactions where it adds across double bonds to form organotin compounds.

Scientific Research Applications

Tributyltin hydride has several applications in scientific research:

Organic Synthesis: It is widely used as a reagent in organic synthesis for radical reactions and hydrostannylation reactions.

Biomedical Research: It is used in the study of biological activities and biomedical annotations.

Chemical Informatics: It is part of databases like PubChem, which serve as key resources for cheminformatics, chemical biology, medicinal chemistry, and drug discovery.

Mechanism of Action

Tributyltin hydride exerts its effects primarily through radical mechanisms. The radical Bu₃Sn• abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain reaction . This mechanism is utilized in various organic synthesis reactions to achieve desired transformations.

Comparison with Similar Compounds

2-D Similarity: Scaffold-Based Analogs

2-D similarity searches compare molecular fingerprints (e.g., substructure patterns) to identify compounds with shared scaffolds or functional groups. For CID 23588773, this method retrieves analogs with high topological overlap, such as derivatives with minor substitutions or stereochemical variations.

Example 2-D Neighbors (Hypothetical Data):

| CID | Similarity Score | Key Structural Features | Bioassay Activities (AIDs) |

|---|---|---|---|

| 23588773 | N/A | Core: Benzodiazepine scaffold | AID: 5040 (IC₅₀ = 10 nM) |

| 24681012 | 0.92 | Benzodiazepine with –Cl substitution | AID: 5040 (IC₅₀ = 8 nM) |

| 35792468 | 0.85 | Benzodiazepine with –CH₃ substitution | AID: 6789 (EC₅₀ = 15 nM) |

Note: Higher similarity scores (0–1 range) indicate greater structural overlap .

3-D Similarity: Shape-Based Analogs

For CID 23588773, this method may retrieve non-congeneric molecules that share pharmacophoric features critical for target interaction.

Example 3-D Neighbors (Hypothetical Data):

| CID | Similarity Score | Key Structural Features | Bioassay Activities (AIDs) |

|---|---|---|---|

| 23588773 | N/A | Core: Benzodiazepine scaffold | AID: 5040 (IC₅₀ = 10 nM) |

| 13579246 | 0.78 | Indole-based scaffold | AID: 5040 (IC₅₀ = 12 nM) |

| 98765432 | 0.65 | Pyridine derivative | AID: 4321 (EC₅₀ = 20 nM) |

Comparative Analysis of 2-D vs. 3-D Neighbors

A study by Kim et al. (2016) demonstrated that only ~20% of compounds overlap between 2-D and 3-D similarity lists for a given query, highlighting their complementary nature . For example:

- 2-D neighbors are ideal for lead optimization (e.g., modifying substituents on a shared scaffold).

- 3-D neighbors enable scaffold-hopping strategies in drug discovery, identifying novel chemotypes with similar bioactivity .

Bioactivity Correlation

CID 23588773 and its analogs can be cross-referenced with PubChem BioAssay data to identify structure-activity relationships (SAR). For instance, if CID 24681012 (2-D neighbor) shows enhanced potency in assay AID 5040, this suggests that halogen substitution improves target binding .

Literature Associations

PubMed articles linked to CID 23588773 and its analogs provide context for their biological roles. For example, a 2023 study might cite CID 23588773 as a serotonin receptor modulator, while its 3-D neighbor (CID 13579246) is reported in a 2024 patent as a kinase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.